molecular formula C16H22BNO4 B15217277 Methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B15217277
M. Wt: 303.2 g/mol
InChI Key: ZCRDVKHTJZUNOC-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate: is a boronic ester derivative of nicotinic acid. This compound is notable for its unique structure, which includes a cyclopropyl group and a boronic ester moiety. It is used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves a multi-step process. One common method includes the borylation of a nicotinic acid derivative using a boronic ester reagent. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: This compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to form stable boron-carbon bonds. This property makes it a valuable intermediate in various chemical reactions. The boronic ester moiety can interact with different molecular targets, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate apart from similar compounds is its unique combination of a cyclopropyl group and a boronic ester moiety. This structure imparts distinct chemical properties, making it particularly useful in specific synthetic applications and research contexts .

Properties

Molecular Formula

C16H22BNO4

Molecular Weight

303.2 g/mol

IUPAC Name

methyl 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-8-11(14(19)20-5)9-18-13(12)10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

ZCRDVKHTJZUNOC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C(=O)OC

Origin of Product

United States

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